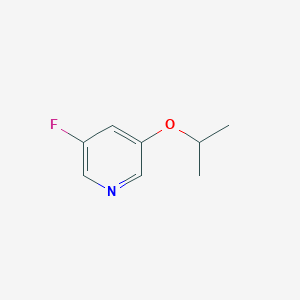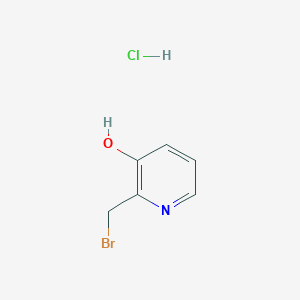
2-(1-Fluorocyclopropyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Fluorocyclopropyl)-4-pyridinecarboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a fluorinated cyclopropyl group attached to a pyridine ring, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Stille cross-coupling reaction, which uses a bench-stable (1-fluorocyclopropyl)tin reagent . This reaction is performed under mild conditions and is compatible with a variety of functional groups .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often preferred due to their efficiency and functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Fluorocyclopropyl)-4-pyridinecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the fluorinated cyclopropyl group or the pyridine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopropyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1-Fluorocyclopropyl)-4-pyridinecarboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Fluorocyclopropyl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorinated cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors, thereby modulating its biological activity . The pyridine ring can also participate in various interactions, contributing to the compound’s overall effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluorocyclopropane-1-carboxylic acid: This compound shares the fluorinated cyclopropyl group but lacks the pyridine ring, resulting in different chemical and biological properties.
Fluoroquinolones: These compounds contain fluorine atoms and are used as antibacterial agents.
Uniqueness
2-(1-Fluorocyclopropyl)-4-pyridinecarboxylic acid is unique due to the combination of the fluorinated cyclopropyl group and the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C9H8FNO2 |
|---|---|
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
2-(1-fluorocyclopropyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-9(2-3-9)7-5-6(8(12)13)1-4-11-7/h1,4-5H,2-3H2,(H,12,13) |
InChI-Schlüssel |
DRHUMESNIXWFOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NC=CC(=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B13946165.png)
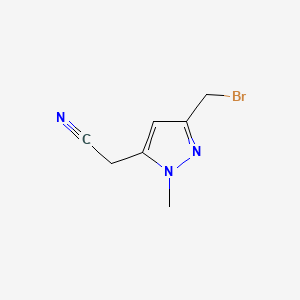
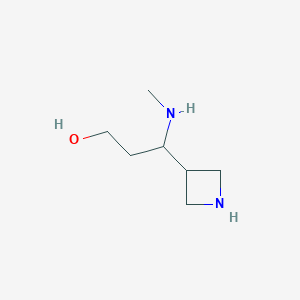
![8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one](/img/structure/B13946182.png)
![5,6-Dihydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B13946197.png)
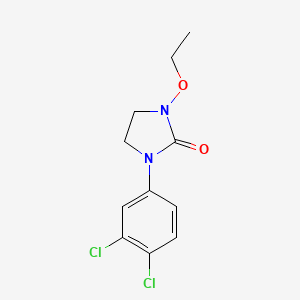

![4-[(Z)-Butylideneamino]benzoic acid](/img/structure/B13946216.png)
![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)
![2-Butylbicyclo[2.2.1]heptane](/img/structure/B13946222.png)

